molecular formula C9H7F6NO B2885183 3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline CAS No. 52328-80-0

3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline

Cat. No.: B2885183
CAS No.: 52328-80-0
M. Wt: 259.151
InChI Key: DDFHXPOWENLPQB-UHFFFAOYSA-N
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Description

3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline is an organic compound with the molecular formula C9H7F6NO. It is characterized by the presence of a hexafluoropropoxy group attached to an aniline moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline typically involves the reaction of 3-nitroaniline with hexafluoropropanol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the nitro group is reduced to an amino group, and the hexafluoropropoxy group is introduced .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline involves its interaction with specific molecular targets. The hexafluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and drug delivery mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1,2,3,3,3-Hexafluoropropoxy)aniline stands out due to its unique combination of aniline and hexafluoropropoxy groups. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

3-(1,1,2,3,3,3-hexafluoropropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c10-7(8(11,12)13)9(14,15)17-6-3-1-2-5(16)4-6/h1-4,7H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFHXPOWENLPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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